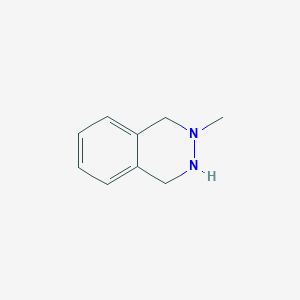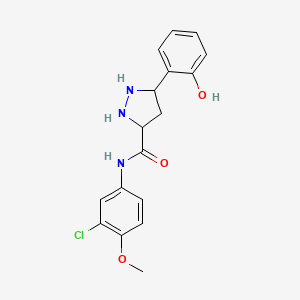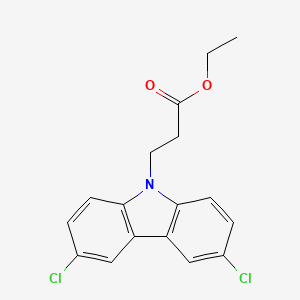
Thiourea, N-ethyl-N'-(4-phenyl-2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-ethyl-N’-(4-phenyl-2-thiazolyl)- is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This structural motif is known for its significant biological activity and is found in many pharmacologically active compounds .
Méthodes De Préparation
The synthesis of Thiourea, N-ethyl-N’-(4-phenyl-2-thiazolyl)- typically involves the reaction of 2-aminothiazole with an appropriate isothiocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Analyse Des Réactions Chimiques
Thiourea, N-ethyl-N’-(4-phenyl-2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic activity against certain cancer cell lines.
Industry: It is used in the development of agrochemicals, such as herbicides and plant growth regulators
Mécanisme D'action
The mechanism of action of Thiourea, N-ethyl-N’-(4-phenyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects. The compound’s antimicrobial activity is likely due to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes .
Comparaison Avec Des Composés Similaires
Thiourea, N-ethyl-N’-(4-phenyl-2-thiazolyl)- can be compared with other thiourea derivatives and thiazole-containing compounds:
Thiourea, N-ethyl-N’-phenyl-: This compound has a similar structure but lacks the thiazole ring, which may result in different biological activities.
N-phenyl-N’-(4-pyridyl)urea: This compound contains a pyridyl ring instead of a thiazole ring and has been studied for its cytokinin-like activity in plant growth regulation.
N-methyl-N-(2-thiazolyl)-N’-alkyl substituted thioureas: These compounds are known for their plant growth regulatory effects and have been used to inhibit stem elongation in various plants
Propriétés
Numéro CAS |
79490-86-1 |
|---|---|
Formule moléculaire |
C12H13N3S2 |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
1-ethyl-3-(4-phenyl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H13N3S2/c1-2-13-11(16)15-12-14-10(8-17-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15,16) |
Clé InChI |
QAJUVPNMPTYTGV-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)NC1=NC(=CS1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12128325.png)
![Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]-](/img/structure/B12128327.png)

![4-{4-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12128341.png)
![1-(biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12128344.png)
![2-amino-1-(4-ethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128352.png)

![(5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128361.png)
![ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12128366.png)
![N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12128373.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12128374.png)


![4-(benzyloxy)-N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12128401.png)
